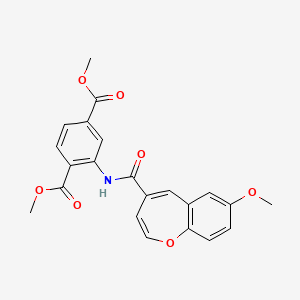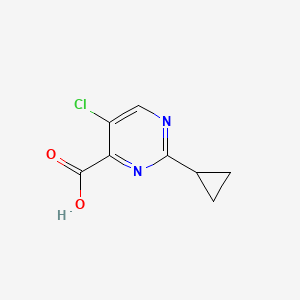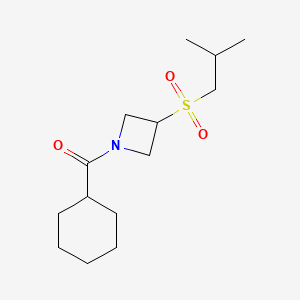
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound contains a cyclohexyl group, an isobutylsulfonyl group, and an azetidin-1-yl group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the preparation of azetidines, which are four-membered heterocycles known for their significant ring strain and unique reactivity . The reactivity of azetidines can be triggered under appropriate reaction conditions, making them suitable for various synthetic applications .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of azetidines in organic synthesis and medicinal chemistry . The ring strain in azetidines allows for facile handling and unique reactivity, which can be leveraged in industrial settings .
化学反応の分析
Types of Reactions
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .
科学的研究の応用
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used in organic synthesis and the development of new chemical reactions.
Medicine: The compound may be explored for its potential therapeutic properties and its role in drug discovery.
Industry: this compound can be used in industrial processes that require unique reactivity and stability.
作用機序
The mechanism of action of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its unique reactivity due to the ring strain in the azetidine moiety . This reactivity allows the compound to interact with various molecular targets and pathways, potentially leading to significant biological effects . The specific molecular targets and pathways involved depend on the context in which the compound is used .
類似化合物との比較
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be compared with other similar compounds, such as aziridines and other azetidines . While aziridines also contain a strained nitrogen-containing ring, azetidines are more stable and offer unique reactivity that can be leveraged in various applications . This stability and reactivity make this compound a valuable compound for research and industrial use .
List of Similar Compounds
特性
IUPAC Name |
cyclohexyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGNTCIPICCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

triazin-4-one](/img/structure/B2864654.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

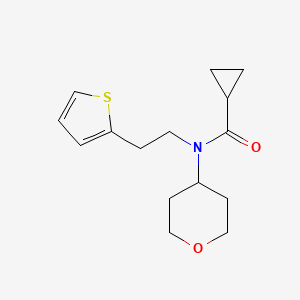
![methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2864667.png)
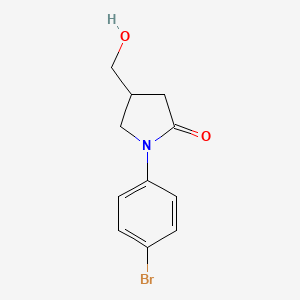

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
![4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2864672.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)
